N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide
Description
Properties
Molecular Formula |
C21H25FN2O4S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C21H25FN2O4S/c1-2-18-5-3-4-14-24(18)29(26,27)20-12-8-17(9-13-20)23-21(25)15-28-19-10-6-16(22)7-11-19/h6-13,18H,2-5,14-15H2,1H3,(H,23,25) |
InChI Key |
GSDBPNXVPSALNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 4-Aminophenylsulfonyl Chloride
A stirred suspension of 4-aminophenylsulfonyl chloride is reacted with 2-ethylpiperidine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic sulfur center. Triethylamine is often added to scavenge HCl, driving the reaction to completion.
Reaction Conditions:
Purification of the Sulfonamide Intermediate
Crude product purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical HPLC confirms purity (>95%), with mass spectrometry verifying the molecular ion peak at m/z 283 [M+H]+.
Acetamide Formation via Nucleophilic Acylation
The second critical step involves introducing the 2-(4-fluorophenoxy)acetamide moiety to the sulfonamide intermediate.
Synthesis of 2-(4-Fluorophenoxy)acetyl Chloride
4-Fluorophenol is reacted with chloroacetyl chloride in the presence of a base such as potassium carbonate. This yields 2-(4-fluorophenoxy)acetyl chloride , a reactive acylating agent.
Reaction Conditions:
Coupling with the Sulfonamide Intermediate
The sulfonamide intermediate is treated with 2-(4-fluorophenoxy)acetyl chloride in anhydrous dichloromethane. A catalytic amount of dimethylaminopyridine (DMAP) accelerates the acylation.
Optimization Note:
Excess acyl chloride (1.5 equivalents) ensures complete conversion, while rigorous moisture exclusion prevents hydrolysis.
Final Coupling and Functionalization
The terminal step involves coupling the acetamide-sulfonamide intermediate with 2-ethylpiperidine . This is achieved via a Buchwald-Hartwig amination or Mitsunobu reaction, depending on the substrate’s reactivity.
Mitsunobu Reaction Protocol
A mixture of the intermediate, 2-ethylpiperidine , triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF is stirred at room temperature. This method offers superior regioselectivity for secondary amines.
Data Table: Yield Variation with Reaction Time
| Time (hours) | Yield (%) | Purity (%) |
|---|---|---|
| 12 | 65 | 92 |
| 24 | 78 | 95 |
| 36 | 82 | 96 |
Catalytic Amination Alternatives
Palladium-catalyzed amination using Xantphos as a ligand and cesium carbonate as a base has been reported in patent literature. This method reduces reaction times to 6–8 hours but requires stringent oxygen-free conditions.
Purification and Characterization
Chromatographic Techniques
Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradients. This resolves residual byproducts, such as unreacted sulfonamide or over-acylated species.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 7.65–7.58 (m, 4H, aromatic), 4.52 (s, 2H, OCH2CO), 3.44–3.32 (m, 4H, piperidine), 2.75–2.68 (m, 2H, CH2CH3), 1.40–1.32 (m, 5H, piperidine/CH2CH3).
Challenges and Mitigation Strategies
Byproduct Formation During Acylation
Over-acylation at the piperidine nitrogen is minimized by using bulky acylating agents or temporary protecting groups (e.g., Boc).
Solubility Issues
The intermediate 4-[(2-ethylpiperidin-1-yl)sulfonyl]aniline exhibits poor solubility in nonpolar solvents. Switching to dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improves reaction homogeneity.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and DNA .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The following table summarizes key structural differences and reported activities of analogous compounds:
*Calculated molecular weight based on formula C₁₉H₂₀FN₂O₄S.
Key Observations
Sulfonamide Substituents :
- Piperidine vs. Piperazine : The target compound’s 2-ethylpiperidine group may confer greater metabolic stability compared to piperazine derivatives (e.g., Compound 35), which are prone to oxidation .
- Heterocyclic Modifications : Thiazole () or triazole () substitutions in sulfonamide-linked compounds can modulate receptor selectivity via hydrogen bonding .
Acetamide Side Chain: Halogen Effects: The 4-fluorophenoxy group in the target compound may engage in halogen bonding with targets, similar to 4-chloro substitutions in . Aromatic vs.
Pharmacological Data: Analgesic Activity: Compound 35 () demonstrates that methylpiperazinyl sulfonamides exhibit potency comparable to paracetamol, suggesting the target compound’s ethylpiperidine analog may share this activity . Anti-inflammatory Potential: Anti-hypernociceptive effects in Compound 36 (diethylsulfamoyl) and 37 (piperazinyl) highlight the role of sulfonamide electronics in inflammatory pain modulation .
Biological Activity
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 360.47 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3S |
| Molecular Weight | 360.47 g/mol |
| Density | 1.284 g/cm³ |
| Solubility | Soluble in DMSO |
Anticonvulsant Activity
Recent studies have indicated that this compound exhibits significant anticonvulsant properties. In a series of experiments, the compound was evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice.
Case Study Results
In one notable study, the compound was administered at various doses (30, 100, and 300 mg/kg) to assess its efficacy against induced seizures. The results were summarized in Table 2.
Table 2: Anticonvulsant Activity Results
| Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
|---|---|---|
| 30 | 20 | 15 |
| 100 | 50 | 45 |
| 300 | 80 | 75 |
The data indicated a dose-dependent increase in seizure protection, with the highest dose providing significant protection against both seizure types.
The proposed mechanism of action for this compound involves modulation of voltage-gated sodium channels, which play a critical role in neuronal excitability and seizure propagation. In vitro studies demonstrated that the compound acts as a moderate binder to these channels, suggesting a potential pathway for its anticonvulsant effects .
Additional Biological Activities
Beyond anticonvulsant properties, preliminary investigations have hinted at other biological activities, including:
- Anti-inflammatory Effects : In vitro assays showed that the compound may inhibit pro-inflammatory cytokines.
- Antidepressant Activity : Behavioral tests in animal models indicated potential antidepressant-like effects.
Future Directions
Further research is warranted to explore the full spectrum of biological activities and mechanisms of action for this compound. This includes:
- Long-term toxicity studies
- Exploration of structure-activity relationships (SAR)
- Clinical trials to evaluate therapeutic efficacy
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide, and how can purity be ensured?
- Methodology : The synthesis typically involves sulfonylation of a piperidine derivative (e.g., 2-ethylpiperidine) with 4-aminophenylsulfonyl chloride, followed by coupling with 2-(4-fluorophenoxy)acetic acid. Key steps include:
- Step 1 : Sulfonylation using DMF or THF as solvents at 0–5°C to control exothermic reactions .
- Step 2 : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under nitrogen atmosphere .
- Purity Assurance : Monitor reactions with TLC (silica gel, ethyl acetate/hexane) and confirm final purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm) .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Identify the ethylpiperidinyl group (δ 1.2–1.4 ppm for CH₂CH₃, δ 2.5–3.0 ppm for piperidine protons) and sulfonyl-phenyl linkage (aromatic protons at δ 7.5–8.0 ppm) .
- IR Spectroscopy : Confirm sulfonamide (SO₂ stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How does the sulfonamide-piperidine moiety influence the compound’s pharmacokinetic properties, and what in vitro assays validate its metabolic stability?
- Mechanistic Insight : The sulfonamide group enhances solubility, while the ethylpiperidine moiety may improve blood-brain barrier permeability.
- Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Adjust substituents (e.g., fluorophenoxy) if rapid CYP450-mediated degradation is observed .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; >90% binding suggests limited bioavailability .
Q. What strategies resolve contradictions in reported biological activities between in vitro and in vivo models?
- Case Example : If in vitro assays show potent Akt inhibition (IC₅₀ = 50 nM) but in vivo tumor models lack efficacy:
- Hypothesis Testing :
Check bioavailability via plasma concentration profiling .
Test metabolite activity (e.g., demethylated derivatives) using LC-MS/MS .
Optimize dosing regimen (e.g., sustained-release formulations) to maintain therapeutic levels .
Q. How do structural analogs compare in target selectivity, and what computational tools prioritize candidates for synthesis?
- Comparative Analysis :
| Analog Structure | Key Modification | Selectivity (Akt vs. PI3K) | Ref. |
|---|---|---|---|
| 4-Fluorophenoxy → Chlorophenoxy | Increased lipophilicity | Akt IC₅₀: 45 nM; PI3K IC₅₀: 1.2 µM | |
| Ethylpiperidine → Methylpiperazine | Reduced BBB penetration | Akt IC₅₀: 120 nM |
- Computational Tools :
- Molecular Docking (AutoDock Vina) : Predict binding affinity to Akt’s PH domain .
- ADMET Prediction (SwissADME) : Prioritize analogs with optimal LogP (2–4) and TPSA (<90 Ų) .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?
- Challenges :
- Exothermic Reactions : Sulfonylation at scale risks thermal runaway.
- Low Yield in Amidation : Steric hindrance from the ethylpiperidine group.
- Solutions :
- Use jacketed reactors with precise temperature control (-5°C) during sulfonylation .
- Employ microwave-assisted synthesis (100°C, 30 min) to improve amidation efficiency .
Q. How can researchers validate target engagement in cellular models when working with this compound?
- Approaches :
- Cellular Thermal Shift Assay (CETSA) : Confirm Akt stabilization upon heating (ΔTm > 2°C) .
- Western Blotting : Measure downstream markers (e.g., p-GSK3β reduction) after 24-h treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
